molecular formula C22H39NO5 B031446 PGF2alpha-EA CAS No. 353787-70-9

PGF2alpha-EA

Cat. No.: B031446
CAS No.: 353787-70-9
M. Wt: 397.5 g/mol
InChI Key: XCVCLIRZZCGEMU-WLOFLUCMSA-N
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Description

Prostaglandin F2alpha 1-ethanolamide is an N-acylethanolamine compound formed by a condensation of prostaglandin F2alpha and ethanolamine. It is a N-acylethanolamine and a prostaglandins Falpha. It is functionally related to a prostaglandin F2alpha.

Mechanism of Action

Target of Action

Dinoprost ethanolamide primarily targets the Prostaglandin D2 receptor 2 . This receptor plays a crucial role in the regulation of inflammation and pain, and it is involved in various physiological processes .

Mode of Action

Dinoprost ethanolamide interacts with its target receptor as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell . The exact nature of these interactions and the resulting changes are still under investigation .

Biochemical Pathways

Upon activation of the Prostaglandin D2 receptor 2, Dinoprost ethanolamide influences several biochemical pathways. These pathways are involved in the regulation of inflammation, pain, and various other physiological processes . The specific pathways affected by Dinoprost ethanolamide and their downstream effects are still being researched .

Pharmacokinetics

It is known that prostaglandins, in general, are widely distributed throughout the body and are extensively metabolized, often on the first pass through the lungs .

Result of Action

The activation of the Prostaglandin D2 receptor 2 by Dinoprost ethanolamide leads to various molecular and cellular effects. For instance, it can stimulate myometrial contractions, similar to those seen during natural labor . This can result in the evacuation of the products of conception from the uterus .

Action Environment

The action, efficacy, and stability of Dinoprost ethanolamide can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and potentially even diet and lifestyle factors . .

Biochemical Analysis

Biochemical Properties

Dinoprost ethanolamide interacts with various enzymes, proteins, and other biomolecules. It is believed to be involved in the regulation of cellular membrane calcium transport and intracellular concentrations of cyclic 3’,5’-adenosine monophosphate

Cellular Effects

The effects of Dinoprost ethanolamide on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Dinoprost ethanolamide are still being researched.

Molecular Mechanism

The molecular mechanism of action of Dinoprost ethanolamide involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVCLIRZZCGEMU-WLOFLUCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353787-70-9
Record name Prostamide F2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353787-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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